molecular formula C9H10N4OS B12918119 5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-42-3

5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one

Katalognummer: B12918119
CAS-Nummer: 77961-42-3
Molekulargewicht: 222.27 g/mol
InChI-Schlüssel: HGMKGLFCDHPONB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a thiophene moiety

Vorbereitungsmethoden

The synthesis of 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one typically involves the reaction of 5-methylthiophene-2-amine with a suitable pyrimidine precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, DMF), catalysts (e.g., TEA), and specific temperature and pressure settings to optimize reaction rates and yields .

Wissenschaftliche Forschungsanwendungen

5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one include other pyrimidine derivatives and thiophene-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

    2-Amino-4-methylpyrimidine: Similar pyrimidine core but lacks the thiophene moiety.

    5-Methylthiophene-2-carboxamide: Contains the thiophene ring but differs in the functional groups attached.

The uniqueness of 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one lies in its combined pyrimidine and thiophene structure, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

77961-42-3

Molekularformel

C9H10N4OS

Molekulargewicht

222.27 g/mol

IUPAC-Name

5-amino-2-[(5-methylthiophen-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H10N4OS/c1-5-2-3-7(15-5)12-9-11-4-6(10)8(14)13-9/h2-4H,10H2,1H3,(H2,11,12,13,14)

InChI-Schlüssel

HGMKGLFCDHPONB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)NC2=NC=C(C(=O)N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.